molecular formula C25H23N3O B11210551 2-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

2-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11210551
M. Wt: 381.5 g/mol
InChI Key: NPJYBHDQWAOCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE is a complex organic compound that belongs to the class of dihydropyrimidobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE typically involves multi-step organic reactions. Common starting materials include substituted anilines and aldehydes, which undergo cyclization and condensation reactions under controlled conditions. Catalysts such as Lewis acids or bases may be used to facilitate these reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-DIMETHYLPHENYL)-4-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE
  • 2-(4-METHOXYPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE

Uniqueness

Compared to similar compounds, 2-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE may exhibit unique biological activities due to the presence of both dimethyl and methoxy groups. These functional groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C25H23N3O/c1-16-8-9-19(14-17(16)2)22-15-24(18-10-12-20(29-3)13-11-18)28-23-7-5-4-6-21(23)26-25(28)27-22/h4-15,24H,1-3H3,(H,26,27)

InChI Key

NPJYBHDQWAOCIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.